![molecular formula C10H11ClF3NO2 B2988381 (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 499995-64-1](/img/structure/B2988381.png)
(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
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Overview
Description
“(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride” is a chemical compound. It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound includes a propionic acid backbone with a 2-(trifluoromethyl)phenyl group at the 3-position . The molecular weight is 218.17 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.17 . It has a high GI absorption and is BBB permeant . Its water solubility is 0.317 mg/ml .Scientific Research Applications
Drug Development
The trifluoromethyl group in compounds like EN300-7463880 is significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be pivotal in the synthesis of new drug molecules, especially for targeting diseases where fluorine’s unique properties can be beneficial.
Safety and Hazards
properties
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCWGWDUZCTMA-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
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